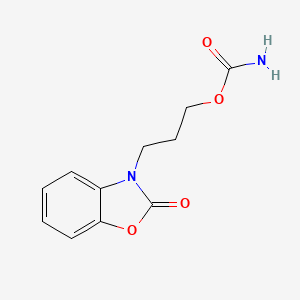
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzoxazolinone core with a 3-(3-hydroxypropyl) substituent and a carbamate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) typically involves the following steps:
Starting Materials: The synthesis begins with o-aminophenol and urea.
Reaction Conditions: The reaction is carried out in a solvent such as chlorobenzene, under nitrogen protection. The reaction temperature ranges from 50°C to 132°C, and the reaction time is approximately 6 hours.
Industrial Production Methods
In industrial settings, the synthesis may involve the use of phosgene as a reagent. The reaction with o-aminophenol in chlorobenzene solvent is carried out by passing phosgene at controlled temperatures (20°C to 130°C). The reaction is then followed by nitrogen purging to remove excess phosgene, and the product is isolated through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit nitric oxide synthases, thereby affecting the production of nitric oxide, a key signaling molecule in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoxazolinone: The parent compound without the 3-(3-hydroxypropyl) substituent and carbamate ester group.
Benzoxazol-2(3H)-one: Another benzoxazole derivative with different substituents.
Uniqueness
2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
19420-40-7 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
3-(2-oxo-1,3-benzoxazol-3-yl)propyl carbamate |
InChI |
InChI=1S/C11H12N2O4/c12-10(14)16-7-3-6-13-8-4-1-2-5-9(8)17-11(13)15/h1-2,4-5H,3,6-7H2,(H2,12,14) |
Clé InChI |
VODSBZGECUUVAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)O2)CCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

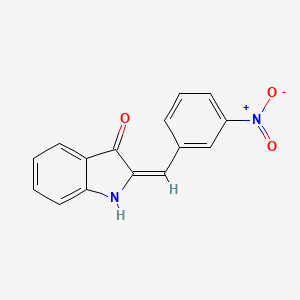

![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)

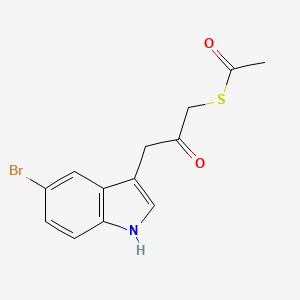
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
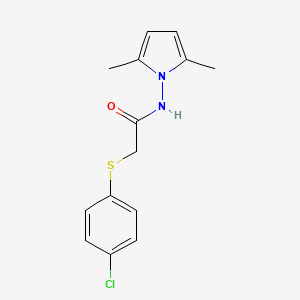
![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
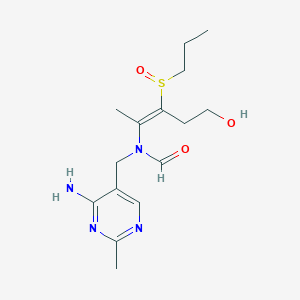

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

